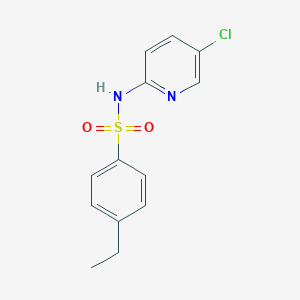

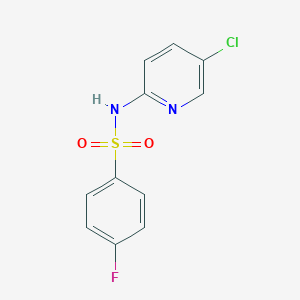

![molecular formula C17H15NO2 B231976 (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one](/img/structure/B231976.png)

(2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one, also known as DABCYL, is a fluorescent dye that is commonly used in scientific research. It is a member of the benzofuran family of compounds and is often used as a quencher in fluorescence resonance energy transfer (FRET) experiments. In

Mechanism Of Action

The mechanism of action of (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one as a quencher in FRET experiments is based on the principle of energy transfer. When a donor molecule is excited by a light source, it emits fluorescence energy. This energy can be transferred to an acceptor molecule if the two molecules are in close proximity. In FRET experiments, (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one is used as the acceptor molecule, which absorbs the fluorescence energy from the donor molecule and dissipates it as heat.

Biochemical and Physiological Effects

(2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one has no known biochemical or physiological effects as it is not used as a drug or therapeutic agent. It is used solely as a research tool in scientific experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one as a quencher in FRET experiments is its high quenching efficiency. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of using (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one is its limited spectral range. It has a narrow absorption spectrum, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one in scientific research. One potential area of research is the development of new quenchers with broader spectral ranges. Another area of research is the use of (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one in combination with other fluorescent dyes to create more complex FRET experiments. Additionally, there is potential for the use of (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one in other types of experiments, such as fluorescence lifetime imaging microscopy (FLIM) and fluorescence correlation spectroscopy (FCS). Overall, the use of (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one in scientific research is an area of ongoing exploration and innovation.

Conclusion

In conclusion, (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one is a fluorescent dye that is commonly used in scientific research as a quencher in FRET experiments. Its high quenching efficiency and ease of synthesis make it a valuable research tool. While its limited spectral range is a potential limitation, there are several future directions for the use of (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one in scientific research. As research in this area continues to evolve, there is potential for new discoveries and advancements in the field of fluorescence-based research.

Synthesis Methods

The synthesis of (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one involves the reaction of 4-dimethylaminobenzaldehyde with 3-acetylbenzofuran in the presence of a base catalyst. The resulting product is a yellow-orange powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Scientific Research Applications

(2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one is commonly used in scientific research as a quencher in FRET experiments. FRET is a technique that allows researchers to measure the distance between two fluorescent molecules. In FRET experiments, (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one is often used as the quencher, which absorbs the fluorescence energy from the donor molecule and dissipates it as heat. This allows researchers to measure the distance between the two molecules based on the amount of fluorescence energy transferred.

properties

Product Name |

(2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C17H15NO2/c1-18(2)13-9-7-12(8-10-13)11-16-17(19)14-5-3-4-6-15(14)20-16/h3-11H,1-2H3/b16-11- |

InChI Key |

BDLCKVSBCPDQJX-WJDWOHSUSA-N |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3O2 |

SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

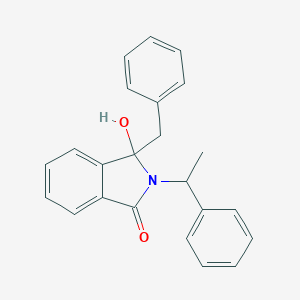

![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)

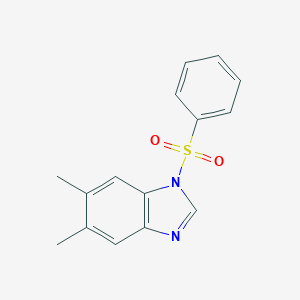

![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)

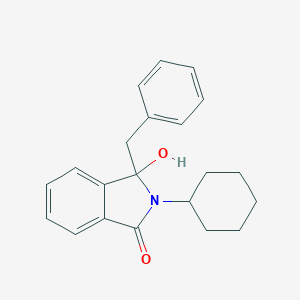

![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)

![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)

![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)

![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)